molecular formula C13H10Cl2O B6381348 2-Chloro-4-(3-chloro-4-methylphenyl)phenol, 95% CAS No. 1261942-91-9

2-Chloro-4-(3-chloro-4-methylphenyl)phenol, 95%

Cat. No. B6381348
CAS RN: 1261942-91-9
M. Wt: 253.12 g/mol
InChI Key: GOISQHZWTMMOOQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-4-methylphenyl)phenol, 95% (also known as 2C4MCPP) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of approximately 134°C. 2C4MCPP is a phenolic compound that belongs to the class of compounds known as phenols, which are aromatic organic compounds that contain a hydroxyl (OH) group. The compound is also known for its unique properties, including its ability to act as a catalyst for various reactions.

Scientific Research Applications

2C4MCPP is used in a variety of scientific research applications, including as a catalyst for organic reactions and as a reagent in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and as a dye in biochemistry and analytical chemistry. Additionally, 2C4MCPP is used as a reagent for the synthesis of other compounds, such as 2-chloro-4-methylphenyl-3-methyl-3-buten-2-one, which is used in the synthesis of pharmaceuticals.

Mechanism of Action

2C4MCPP acts as a catalyst for organic reactions. It acts by forming an intermediate complex with the reactants, which facilitates the reaction. The complex is formed when the hydroxyl group of 2C4MCPP interacts with the substrate, forming a covalent bond. This bond causes the substrate to be activated, allowing it to react with other compounds.
Biochemical and Physiological Effects
2C4MCPP has no known biochemical or physiological effects in humans or animals. It is not known to be toxic or to have any adverse effects on the body.

Advantages and Limitations for Lab Experiments

2C4MCPP has several advantages when used in lab experiments. It is a cost-effective reagent that is easy to obtain and store. Additionally, it is a very stable compound, meaning it does not easily decompose. However, 2C4MCPP does have some limitations. It is not very soluble in water, meaning it is not suitable for reactions that require aqueous solutions. Additionally, it is not very reactive, making it unsuitable for reactions that require a high reactivity.

Future Directions

There are several potential future directions for research involving 2C4MCPP. One potential direction is to further investigate its use as a catalyst for organic reactions. Additionally, researchers could investigate its use in the synthesis of other compounds, such as pharmaceuticals. Another potential direction is to investigate the potential biochemical and physiological effects of 2C4MCPP. Finally, researchers could investigate the potential applications of 2C4MCPP in other areas, such as materials science or nanotechnology.

Synthesis Methods

2C4MCPP can be synthesized from the reaction of 4-methylphenol, 3-chloro-4-methylphenol, and chlorine in an aqueous solution. The reaction is catalyzed by a strong acid, such as hydrochloric acid. The reaction proceeds in two steps: first, the 4-methylphenol reacts with the chlorine to form 2-chloro-4-methylphenol; then, the 3-chloro-4-methylphenol reacts with the 2-chloro-4-methylphenol to form 2C4MCPP. The reaction yields an approximately 95% pure product.

properties

IUPAC Name

2-chloro-4-(3-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOISQHZWTMMOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686000
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chloro-4-methylphenyl)phenol

CAS RN

1261942-91-9
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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